

Application Notes and Protocols: Terbium Complexes as Luminescent Probes for Biological Sensing

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Compound of Interest

Compound Name: *terbium*

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Introduction

Terbium (Tb^{3+}) complexes have emerged as powerful luminescent probes for a wide range of biological sensing applications. Their unique photophysical properties, including long luminescence lifetimes (on the order of milliseconds), large Stokes shifts, and sharp, characteristic emission peaks, make them ideal candidates for time-resolved detection techniques. This allows for the effective elimination of background autofluorescence from biological samples, leading to significantly improved signal-to-noise ratios and enhanced sensitivity. These probes are versatile tools for immunoassays, cellular imaging, and the detection of various biomolecules and ions. This document provides an overview of the applications of **terbium** complexes, quantitative data for representative probes, and detailed experimental protocols for their use in biological sensing.

Principles of Terbium-Based Luminescent Probes

The luminescence of **terbium** ions is typically sensitized through a process called the "antenna effect." In a **terbium** complex, an organic ligand (the "antenna") absorbs excitation light (usually UV) and transfers the energy to the central **terbium** ion. This energy transfer excites the Tb^{3+} ion, which then emits its characteristic green light as it returns to the ground state. The

design of the organic ligand is crucial as it determines the absorption properties, stability, and biological targeting capabilities of the probe.

A key advantage of **terbium** probes is their suitability for Time-Resolved Luminescence Resonance Energy Transfer (TR-LRET). In TR-LRET, the long-lived luminescence of the **terbium** donor allows for a time delay between excitation and detection, effectively removing short-lived background fluorescence. If an acceptor molecule is in close proximity, energy transfer occurs, and the sensitized emission of the acceptor can be measured.

Applications in Biological Sensing

Terbium-based probes have been successfully employed in a variety of biological applications:

- **Immunoassays:** The high sensitivity of TR-LRET makes **terbium** complexes excellent donors in immunoassays for the detection of low-abundance analytes.
- **Protein-Protein Interaction Studies:** TR-LRET can be used to monitor protein-protein interactions in living cells with high sensitivity and spatial resolution.[\[1\]](#)[\[2\]](#)
- **Enzyme Activity Assays:** Probes can be designed where the luminescence is modulated by the activity of a specific enzyme, enabling the sensitive detection of enzymatic function.
- **Ion Sensing:** **Terbium** complexes have been developed to detect biologically important ions such as Ca^{2+} , Zn^{2+} , Fe^{3+} , and Al^{3+} .[\[3\]](#)[\[4\]](#)
- **Cellular Imaging:** The long luminescence lifetime of **terbium** probes allows for autofluorescence-free imaging of cells and tissues.[\[5\]](#)
- **pH and Temperature Sensing:** The luminescence properties of some **terbium** complexes are sensitive to changes in pH and temperature, enabling their use as environmental sensors.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Quantitative Data of Representative Terbium Probes

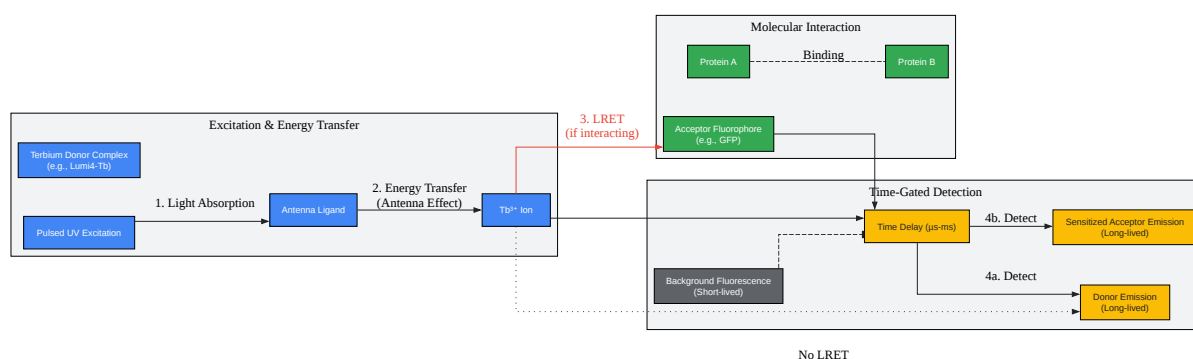
The following tables summarize key quantitative data for several **terbium**-based luminescent probes described in the literature.

Probe/System	Application	Analyte	Detection Limit	Reference
Tb(1,10-phenanthroline)-AA	Fluorescence Quenching	Ascorbic Acid	$7.4 \times 10^{-5} \text{ mol}\cdot\text{L}^{-1}$	[9]
Tb-MOF	Fluorescence Sensing	Fe^{3+}	0.91 μM	[3]
Tb-MOF	Ratiometric Fluorescence Sensing	Al^{3+}	6.10 μM	[3]
"Dark" Terbium complex with Lumazine	Ternary Complex Formation	Zn^{2+}	1.2 μM	[10]
Terbium complex with 2,3-DHN	Enzyme Sensing	β -glucuronidase	185 ng/mL	[11]
Tb complexes with Quantum Dots	TR-FRET Immunoassay	Biotinylated QDs	18 attomol	[12]

Probe/System	Luminescence Lifetime (τ)	Quantum Yield (Φ)	FRET Efficiency	Reference
Tb-L1	~1 ms (at room temp.)	High (relative)	N/A	[6]
Tb-L2	~1 ms (at room temp.)	High (relative)	N/A	[6]
TbL-Strep + Biot-QD	~0.5 ms (quenched)	N/A	>70%	[12]
Magnetofluorescent micellar Tb(III) complexes	N/A	up to 7.3%	N/A	[13]

Signaling Pathways and Experimental Workflows

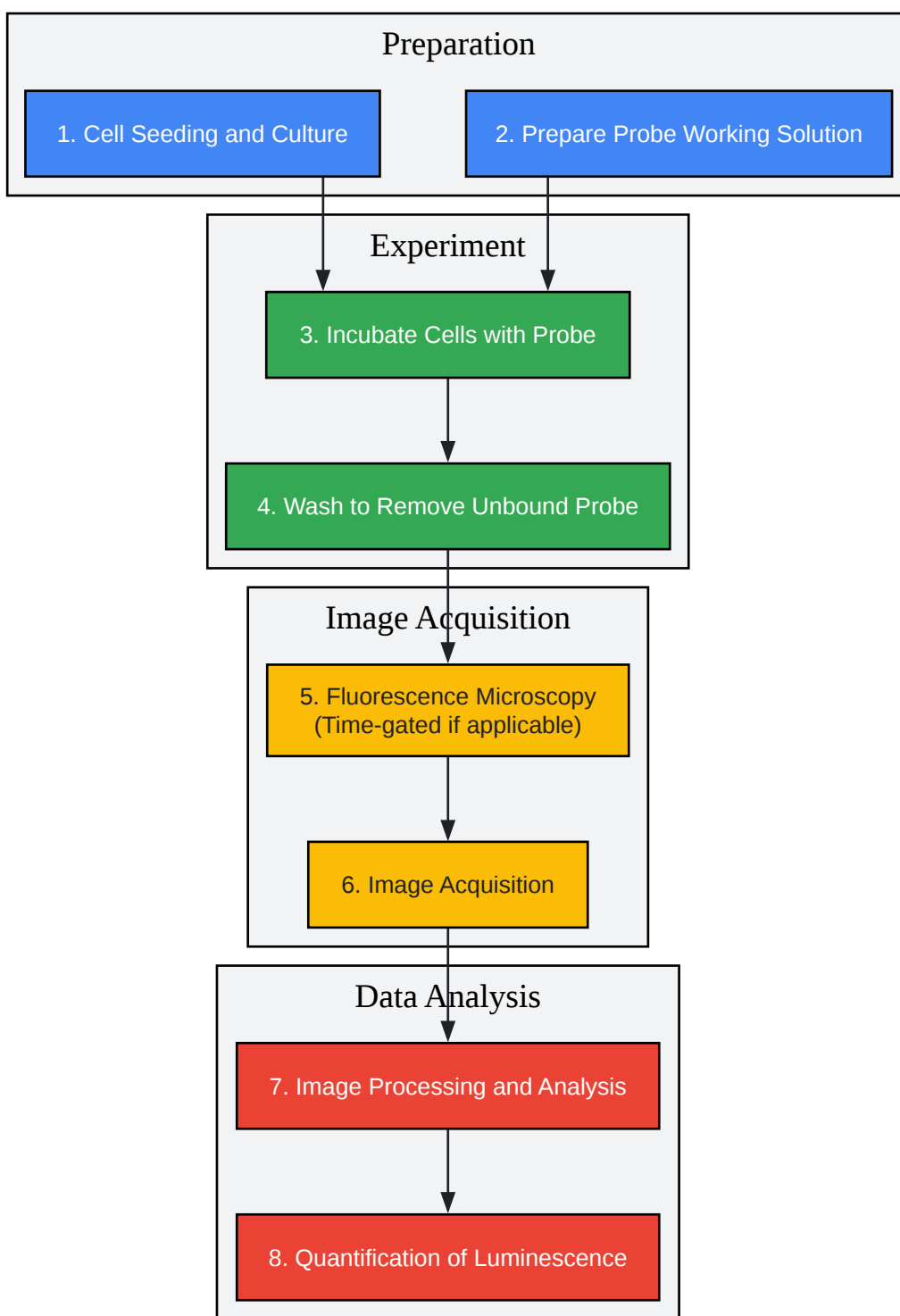
Time-Resolved Luminescence Resonance Energy Transfer (TR-LRET) for Protein-Protein Interaction



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Caption: Workflow for TR-LRET based detection of protein-protein interactions.

General Workflow for Cellular Imaging with Terbium Probes



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Caption: Standard experimental workflow for cellular imaging using luminescent probes.

Experimental Protocols

Protocol 1: Time-Resolved LRET Imaging of Protein-Protein Interactions in Living Cells

This protocol is adapted from a method for observing the interaction between two proteins, one fused to a **terbium**-binding protein (like eDHFR) and the other to an acceptor fluorophore (like GFP).^{[1][2]}

Materials:

- Cultured cells (e.g., MDCKII cells)
- Expression vectors for Protein A-eDHFR and Protein B-GFP fusions
- Transfection reagent
- **Terbium** complex probe (e.g., TMP-Lumi4)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope equipped for time-resolved imaging (pulsed excitation source and time-gated detector)

Procedure:

- Cell Transfection:
 - Seed cells on a glass-bottom dish suitable for microscopy.
 - Co-transfect the cells with the expression vectors for the two fusion proteins using a suitable transfection reagent according to the manufacturer's protocol.
 - Incubate for 24-48 hours to allow for protein expression.
- Probe Loading:

- Prepare a working solution of the **terbium** complex in an appropriate buffer.
- Introduce the **terbium** complex into the cells. Two methods can be employed:
 - Osmotic Lysis of Pinocytic Vesicles: Incubate cells with a hypertonic solution of the probe, followed by a hypotonic shock.
 - Reversible Membrane Permeabilization: Use a reagent like streptolysin O to create transient pores in the cell membrane for probe entry.^{[1][2]}
- Wash the cells thoroughly with PBS to remove the excess probe.
- Time-Resolved Imaging:
 - Mount the dish on the fluorescence microscope.
 - Use a pulsed UV laser for excitation.
 - Set the detector to acquire images after a time delay (e.g., 10 μ s) following the excitation pulse.^{[1][2]}
 - Acquire images in two channels:
 - Donor Channel: To detect the long-lifetime luminescence of the **terbium** complex.
 - Acceptor (LRET) Channel: To detect the sensitized, long-lifetime emission from the acceptor fluorophore (e.g., GFP).^{[1][2]}
- Data Analysis:
 - Correct images for background.
 - Calculate the LRET efficiency or a normalized LRET signal by taking the ratio of the acceptor emission to the donor emission.
 - Compare the LRET signal in cells expressing interacting proteins to control cells expressing non-interacting mutants.

Protocol 2: Detection of Ascorbic Acid using a Terbium Complex

This protocol is based on the quenching of **terbium** luminescence by ascorbic acid.[9]

Materials:

- **Terbium**(III) chloride (TbCl_3) solution (e.g., $1 \times 10^{-3} \text{ M}$)
- 1,10-phenanthroline (Phen) solution (e.g., $1 \times 10^{-3} \text{ M}$)
- Ascorbic acid standard solutions of varying concentrations
- Buffer solution (pH 7.0)
- Surfactant solution (e.g., $\text{C}_{12}\text{EO}_{10}$, $1.6 \times 10^{-3} \text{ M}$)
- Fluorometer

Procedure:

- Preparation of the **Terbium** Complex:
 - In a test tube, add 1 mL of the buffer solution.
 - Add 0.5 mL of the Tb^{3+} salt solution, 0.5 mL of the Phen solution, and 0.5 mL of the surfactant solution.[9]
 - Mix and allow the complex to form.
- Fluorescence Measurement:
 - Add a known volume of the ascorbic acid standard solution or the sample to be tested to the **terbium** complex solution.
 - Measure the luminescence intensity of the solution using a fluorometer. The characteristic emission peaks of **terbium** are at approximately 490, 547, 588, and 623 nm.[3]

- Record the decrease in luminescence intensity.
- Quantification:
 - Create a calibration curve by plotting the quenching of the luminescence intensity against the concentration of the ascorbic acid standards.
 - Determine the concentration of ascorbic acid in the unknown sample from the calibration curve.

Protocol 3: Autofluorescence-Free Live-Cell Imaging with Terbium Nanoparticles

This protocol describes the use of **terbium** nanoparticles (Tb-NPs) for long-term cellular imaging.[5]

Materials:

- HeLa cells or other suitable cell line
- Complete cell culture medium
- **Terbium** nanoparticles (Tb-NPs)
- HEPES buffer
- Fluorescence microscope with time-gated imaging capabilities
- MTT assay kit for viability assessment

Procedure:

- Cell Seeding:
 - Seed HeLa cells in a suitable imaging dish and culture until they reach the desired confluency.
- Incubation with Tb-NPs:

- Prepare a dispersion of Tb-NPs in complete culture medium supplemented with 10 mM HEPES at the desired concentration (e.g., 0.1 nM).[5]
- Remove the old medium from the cells and add the Tb-NP containing medium.
- Incubate the cells for 4 to 24 hours at 37°C and 5% CO₂ to allow for nanoparticle uptake.
[5]
- Washing:
 - Remove the medium containing the Tb-NPs.
 - Wash the cells three times with warm PBS to remove any non-internalized nanoparticles.
- Time-Gated Imaging:
 - Add fresh complete culture medium to the cells.
 - Image the cells using a widefield or confocal microscope equipped for time-gated luminescence detection to suppress autofluorescence.
 - Acquire images over an extended period (up to 72 hours) to monitor cellular processes.[5]
- Cell Viability Assay (Optional):
 - To assess the cytotoxicity of the Tb-NPs, perform an MTT assay.
 - Incubate cells with varying concentrations of Tb-NPs for the desired time.
 - Add MTT solution and incubate for 2 hours.
 - Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[5]
 - Compare the viability of treated cells to untreated controls.

Conclusion

Terbium complexes offer significant advantages for biological sensing and imaging due to their unique luminescent properties. The ability to perform time-gated detection to eliminate

background autofluorescence provides unparalleled sensitivity. The versatility in the design of these probes allows for their application in a wide array of biological studies, from quantifying small molecules to visualizing complex cellular processes. The protocols provided here serve as a starting point for researchers to harness the power of these remarkable luminescent tools.

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